molecular formula C14H9F3O2 B14517952 (3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone CAS No. 62810-48-4

(3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B14517952
CAS No.: 62810-48-4
M. Wt: 266.21 g/mol
InChI Key: MYYCHJKSDCOUEA-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone is a chemical compound known for its unique structure and properties It consists of a hydroxyphenyl group and a trifluoromethylphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone typically involves the reaction of 3-hydroxybenzaldehyde with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    (3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanol: Similar structure but with an alcohol group instead of a methanone.

    (3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]ethanone: Similar structure but with an ethanone core instead of a methanone.

Uniqueness: (3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of both hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

62810-48-4

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

IUPAC Name

(3-hydroxyphenyl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-5-1-3-9(7-11)13(19)10-4-2-6-12(18)8-10/h1-8,18H

InChI Key

MYYCHJKSDCOUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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